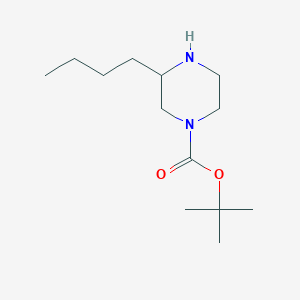

Tert-butyl 3-butylpiperazine-1-carboxylate

Description

Tert-butyl 3-butylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a butyl substituent at the 3-position of the piperazine ring. These compounds are widely used as intermediates in pharmaceutical synthesis due to the Boc group’s ability to protect amines during multi-step reactions .

The synthesis of such compounds typically involves alkylation or acylation of piperazine derivatives. For example, tert-butyl piperazine-1-carboxylate (a common precursor) is synthesized by reacting piperazine with di-tert-butyldicarbonate under basic conditions . Subsequent functionalization at specific positions (e.g., 3-butyl) may employ alkyl halides or other electrophiles in the presence of bases like potassium carbonate .

Properties

IUPAC Name |

tert-butyl 3-butylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICOTLOPCODTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662692 | |

| Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-70-1 | |

| Record name | tert-Butyl 3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-butylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with tert-butyl and butyl groups along with a carboxylate functional group. This unique structure enhances its lipophilicity and steric properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may modulate the activity of specific biological targets, including:

- Enzymes: It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.

- Receptors: The compound could interact with receptor sites, influencing signaling pathways that are critical in various physiological processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antibacterial Activity:

-

Anticancer Properties:

- A derivative of the compound, TTP-5, has shown efficacy in suppressing breast cancer cell growth by targeting estrogen receptor signaling pathways. It was found to reduce proliferation in estrogen receptor-positive MCF-7 cells while affecting motility in MDA-MB-231 cells through modulation of the epithelial-mesenchymal transition (EMT) pathway .

- Soluble Epoxide Hydrolase Inhibition:

Case Studies

A notable study focused on the synthesis and evaluation of novel piperazine derivatives, including this compound, for their potential as PD-L1 inhibitors in cancer immunotherapy. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Comparative Analysis

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial (against MRSA) | Gram-positive bacteria |

| TTP-5 | Anticancer (breast cancer suppression) | Estrogen receptor signaling |

| Piperazine derivatives | Soluble epoxide hydrolase inhibition | Cardiovascular health |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

One of the significant applications of tert-butyl 3-butylpiperazine-1-carboxylate is as an intermediate in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. These compounds are effective against gram-positive bacteria, including strains resistant to other antibiotics. The mechanism involves inhibiting the formation of the ribosomal initiation complex, thereby blocking protein synthesis at an early stage .

Case Study: Synthesis of Oxazolidinones

A notable patent describes an improved process for synthesizing 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, which utilizes this compound as a key intermediate. This compound's ability to enhance the efficacy of oxazolidinone antibiotics highlights its importance in developing new antimicrobial therapies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

Research has demonstrated multiple synthetic pathways involving this compound, showcasing its utility in generating derivatives with varied biological activities. For instance, modifications to the piperazine ring can yield compounds with enhanced binding affinities to specific biological targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of tert-butyl 3-butylpiperazine-1-carboxylate, highlighting differences in substituents, physical properties, and applications:

Physicochemical Properties

- Solubility : Butyl and phenyl substituents enhance lipophilicity, reducing aqueous solubility compared to smaller groups (e.g., methyl or cyclopropyl) .

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), a property exploited in sequential deprotection strategies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-butylpiperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

Core Formation : Reacting tert-butyl piperazine-1-carboxylate derivatives with alkyl halides (e.g., 1-bromobutane) in polar aprotic solvents like 1,4-dioxane at 110°C for 12 hours under reflux, using potassium carbonate as a base to achieve yields up to 88.7% .

Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions to protect the piperazine nitrogen, ensuring regioselectivity .

- Key Parameters : Solvent choice (e.g., 1,4-dioxane for high boiling points), reaction time (12–24 hours), and stoichiometric excess of alkylating agents (1.2–1.5 equiv) .

Q. How can this compound be characterized post-synthesis?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc protection. For example, tert-butyl groups show distinct singlets at ~1.46 ppm (¹H) and 28.5 ppm (¹³C) .

- X-Ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve stereochemistry and hydrogen-bonding patterns. Data collection at 100 K with Mo-Kα radiation is standard .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 341.1972) .

Q. What purification strategies are effective for this compound?

- Column Chromatography : Use silica gel with gradients of hexanes/EtOAc (e.g., 2:1 + 0.25% Et₃N to mitigate tailing) .

- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., alkylation vs. acylation) influence the synthesis?

- Mechanistic Insight : Alkylation at the piperazine nitrogen is favored due to steric hindrance from the bulky tert-butyl group. Acylation requires activated reagents (e.g., chloroformates) and may necessitate protecting group strategies .

- Contradictions : reports 88.7% yield under basic conditions, while notes lower yields (72%) at 0°C due to incomplete deprotonation. Optimize temperature (20–110°C) and base strength (K₂CO₃ vs. NaH) .

Q. What computational tools can predict this compound’s reactivity?

- DFT Calculations : Use Gaussian or ORCA to model transition states for substitution reactions. For example, nucleophilic attack at the piperazine ring can be simulated with B3LYP/6-31G(d) basis sets .

- Molecular Docking : AutoDock Vina to study interactions with biological targets (e.g., enzymes), leveraging crystallographic data from PDB .

Q. How to resolve spectral discrepancies (e.g., unexpected peaks in NMR)?

- Troubleshooting Steps :

Anhydrous Rechecks : Trace moisture may hydrolyze Boc groups, leading to tert-butanol signals (~1.2 ppm). Repeat under dry conditions .

Dynamic Effects : Conformational flexibility in the piperazine ring can cause splitting. Use variable-temperature NMR (−40°C to 25°C) to freeze rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.